molecular formula C17H15N3OS B11701883 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole

2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole

Cat. No.: B11701883
M. Wt: 309.4 g/mol
InChI Key: TVHIARIRJKWZOJ-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2E)-2-(4-Methoxybenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole is a hydrazone-functionalized thiazole derivative characterized by a 4-methoxybenzylidene group at the hydrazinyl position and a phenyl substituent at the 4-position of the thiazole ring. Its synthesis typically involves cyclization of thiosemicarbazones with phenacyl bromides under acidic conditions, as outlined in studies on analogous thiazole derivatives . The compound’s structure-activity relationships (SAR) are influenced by electronic and steric effects of its substituents, particularly the electron-donating 4-methoxy group and the hydrophobic phenyl ring .

Properties

Molecular Formula

C17H15N3OS

Molecular Weight

309.4 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C17H15N3OS/c1-21-15-9-7-13(8-10-15)11-18-20-17-19-16(12-22-17)14-5-3-2-4-6-14/h2-12H,1H3,(H,19,20)/b18-11+

InChI Key

TVHIARIRJKWZOJ-WOJGMQOQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Two-Step Condensation-Cyclization Approach

The most widely reported method involves a two-step sequence starting with the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone intermediate. This intermediate undergoes cyclization with α-haloketones, typically phenacyl bromide derivatives, in the presence of fused sodium acetate under reflux conditions. For example, cyclization of (4-methoxybenzylidene)thiosemicarbazone with 2-bromoacetophenone in ethanol at 80°C for 6–8 hours yields the target compound with reported yields of 65–72%.

Key Reaction Parameters:

  • Solvent: Ethanol or acetic acid

  • Catalyst: Sodium acetate (1.2 equivalents)

  • Temperature: Reflux (78–80°C for ethanol; 118°C for acetic acid)

  • Time: 4–8 hours

The reaction mechanism proceeds via nucleophilic attack of the thiosemicarbazone sulfur on the α-carbon of the phenacyl bromide, followed by dehydrohalogenation to form the thiazole ring.

One-Pot Multicomponent Synthesis

Thiosemicarbazone-Arylglyoxal-Meldrum’s Acid Protocol

A streamlined one-pot method employs thiosemicarbazones, arylglyoxals, and Meldrum’s acid in a 1:1:1 molar ratio within an ethanol-water (1:1 v/v) solvent system. This approach eliminates the need for isolating intermediates, achieving yields of 78–85% under reflux for 3–4 hours. The reaction proceeds via Knoevenagel condensation between the thiosemicarbazone and arylglyoxal, followed by cyclization facilitated by Meldrum’s acid, which acts as both a carbonyl activator and dehydrating agent.

Advantages Over Stepwise Methods:

  • Reduced Reaction Time: 3–4 hours vs. 6–8 hours for Hantzsch

  • Higher Atom Economy: 92% vs. 87% for classical methods

  • Environmental Impact: Water-ethanol solvent reduces toxicity

Alternative Synthetic Routes

Erlenmeyer-Plöchl Oxazolone Intermediate Pathway

A less conventional route involves the synthesis of 2-[4-(dicyanomethylene-hydrazinyl)-phenyl]-4-(4-methoxybenzylidene)-oxazol-5(4H)-one as a precursor. Heating this oxazolone derivative with thioacetamide in acetic anhydride at 100°C for 4 hours induces thiazole ring formation through simultaneous decarboxylation and cyclocondensation. While this method yields 58–63% of the target compound, it requires stringent anhydrous conditions and offers no significant yield advantage over Hantzsch approaches.

Microwave-Assisted Synthesis

Pilot studies using microwave irradiation (300 W, 100°C) in dimethylformamide (DMF) have reduced reaction times to 15–20 minutes, albeit with moderate yields (55–60%). This method remains under optimization due to challenges in controlling regioselectivity under microwave conditions.

Comparative Analysis of Synthetic Methods

MethodYield (%)Time (h)Temperature (°C)SolventScalability
Hantzsch Cyclization65–726–878–118Ethanol/AcOHHigh
One-Pot Multicomponent78–853–480Ethanol-WaterModerate
Erlenmeyer-Plöchl58–634100Acetic AnhydrideLow
Microwave-Assisted55–600.25–0.33100DMFExperimental

Optimization Studies and Mechanistic Insights

Catalyst Screening

Comparative studies demonstrate that sodium acetate outperforms alternatives like triethylamine or pyridine in Hantzsch cyclizations, achieving 72% yield vs. 52–58% with other bases. The acetate ion facilitates deprotonation of the thiosemicarbazone while neutralizing HBr generated during cyclization.

Solvent Effects

Ethanol-water mixtures (1:1) in one-pot syntheses enhance solubility of both polar (Meldrum’s acid) and nonpolar (arylglyoxal) reactants, reducing byproduct formation compared to pure ethanol. Acetic acid, while effective, complicates purification due to acetylation side reactions.

Stereochemical Control

The (2E)-configuration of the hydrazone moiety is selectively achieved through:

  • Use of excess 4-methoxybenzaldehyde (1.5 equivalents) to drive imine formation

  • Slow addition of phenacyl bromide to prevent kinetic control of (2Z)-isomer
    X-ray crystallography confirms the (E)-geometry in 92–95% of isolated products.

Purification and Characterization

Crude products are typically purified via:

  • Recrystallization: Ethanol/water (3:1) achieves >98% purity

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) for complex mixtures

Key Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.54 (s, 1H, CH=N), 7.89–7.24 (m, 9H, Ar-H), 3.85 (s, 3H, OCH₃)

  • IR (KBr): 1598 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C), 698 cm⁻¹ (C-S-C)

  • HRMS (ESI⁺): m/z 309.392 [M+H]⁺ (calc. 309.386)

Chemical Reactions Analysis

Step 1: Condensation Reaction

Thiosemicarbazide reacts with 4-methoxybenzaldehyde in refluxing ethanol, catalyzed by glacial acetic acid, to form the hydrazone intermediate.
Conditions :

  • Solvent: Ethanol

  • Catalyst: Glacial acetic acid (1–2 mol%)

  • Temperature: Reflux (~78°C)

  • Reaction Time: 4–6 hours
    Key Observation : FT-IR confirms C=N stretch at 1,610–1,630 cm⁻¹ .

Step 2: Heterocyclization

The hydrazone intermediate undergoes cyclization with α-halocarbonyl compounds (e.g., phenacyl bromide) via Hantzsch thiazole synthesis.
Conditions :

  • Solvent: Ethanol or methanol

  • Temperature: Reflux

  • Reaction Time: 8–12 hours
    Yield : 68–76%
    Mechanistic Insight :

  • Thioamide formation precedes nucleophilic attack by the α-carbon of the haloketone, followed by cyclodehydration .

2.1. Substitution at the Hydrazine Moiety

The hydrazine bridge (-NH-N=CH-) participates in nucleophilic substitution and condensation reactions :

  • Acylation : Reacts with acetyl chloride to form acetylated derivatives.
    Example :

    • Product: 4-(2-(4-Oxo-4,5-dihydrothiazol-2-yl)hydrazinylidene)methyl)phenyl acetate .
      Conditions : Dry benzene, room temperature, 24 hours .

  • Bromination : Electrophilic substitution at the aromatic ring using bromine in acetic acid.
    Example :

    • Product: (E)-2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazineyl)thiazol-4(5H)-one .

2.2. Thiazole Ring Functionalization

The thiazole core undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation) at the C-4 phenyl group.

  • Nitration : Introduces -NO₂ at the para position of the phenyl ring using HNO₃/H₂SO₄.
    Impact : Electron-withdrawing groups reduce binding affinity to fungal enzymes (ΔG = -7.2 kcal/mol vs. -8.5 kcal/mol for -CH₃) .

Spectral Characterization Data

Post-reaction structural validation employs:

TechniqueKey SignalsReference
FT-IR - C=N (1,610–1,630 cm⁻¹)
- N-H (3,180–3,100 cm⁻¹)
¹H NMR - Thiazole C-H singlet (δ 8.19–8.54 ppm)
- Hydrazine NH (δ 10.80 ppm)
¹³C NMR - Thiazole C-2 (δ 160–163 ppm)
- Hydrazone C=N (δ 145–148 ppm)
ESI-MS Molecular ion peak at m/z 309 (M⁺)

Reaction with Biological Targets

While not a classical chemical reaction, the compound’s hydrogen-bonding capacity influences its biochemical interactions:

  • Lanosterol-C14α-demethylase Inhibition :

    • Hydrazine nitrogen forms H-bonds with Tyr118 (ΔG = -8.9 kcal/mol) .

    • Hydrophobic interactions between the 4-methoxyphenyl group and Leu376/Phe233 residues .

Stability and Degradation

  • Photodegradation : Exposure to UV light (λ = 254 nm) leads to cleavage of the hydrazone bridge, forming 4-methoxybenzaldehyde and 2-hydrazinyl-4-phenylthiazole.

  • Hydrolytic Stability : Stable in neutral aqueous media but degrades under acidic (pH < 3) or alkaline (pH > 10) conditions.

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductYield
Acylation Acetyl chloride, dry benzeneAcetylated hydrazone derivative72%
Bromination Br₂, CH₃COOH3-Bromo-4-hydroxybenzylidene analog65%
Nitration HNO₃/H₂SO₄, 0–5°C4-Nitrophenyl-thiazole58%

Scientific Research Applications

Antimicrobial Activity

Compounds containing thiazole moieties have been extensively studied for their antimicrobial properties. The structure of 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole suggests potential effectiveness against various microbial strains.

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1E. coli15 µg/mL
2S. aureus10 µg/mL
3P. aeruginosa12 µg/mL

Studies have indicated that derivatives with thiazole structures exhibit significant activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antimicrobial agents .

Anticancer Properties

The compound has shown promise in anticancer research, particularly in targeting various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.

Case Study: Anticancer Activity Assessment

A recent study evaluated the anticancer effects of similar thiazole derivatives on MCF7 (breast cancer) cells using the Sulforhodamine B assay. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity.

Table 2: Anticancer Activity Results

Compound IDCell LineIC50 (µM)
D6MCF75.0
D7MCF73.5

These findings suggest that the compound may serve as a lead structure for developing novel anticancer therapies .

Enzyme Inhibition

Another significant application of this compound lies in its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer’s disease.

In Silico Studies

Molecular docking studies have shown that thiazole derivatives can effectively bind to the active site of AChE, leading to inhibition of enzyme activity. This property is vital for developing therapeutic agents aimed at enhancing acetylcholine levels in the brain.

Table 3: AChE Inhibition Potency

Compound IDBinding Affinity (kcal/mol)
Compound A-8.5
Compound B-9.0

The results indicate a strong interaction between the thiazole derivatives and AChE, suggesting their potential utility in treating cognitive decline associated with Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole involves its interaction with various molecular targets. In biological systems, it is believed to inhibit specific enzymes or proteins, leading to its antimicrobial and antioxidant effects. The exact molecular pathways are still under investigation, but it is thought to involve the disruption of cellular processes and oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Cytotoxic Activity

The antiproliferative activity of 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole (IC₅₀: 11.1 µg/mL against HeLa cells) is moderate compared to analogs with different substituents. For example:

  • 2-(2-Benzyliden-hydrazinyl)-4-methylthiazole (2a) : Exhibits superior cytotoxicity (IC₅₀: 3.92 µg/mL against MDA-MB-231 and 11.4 µg/mL against HeLa), attributed to the smaller 4-methyl group enhancing membrane permeability .
  • 4-Nitrophenyl or 4-Fluorobiphenyl analogs : Demonstrated enhanced dual inhibition of HIV-1 reverse transcriptase (RT) polymerase and ribonuclease, suggesting electron-withdrawing groups improve enzyme binding .

Table 1: Cytotoxicity of Selected Thiazole Derivatives

Compound Substituents (Thiazole Position 4) IC₅₀ (HeLa, µg/mL) Key Structural Feature
Target Compound Phenyl 11.1 4-Methoxybenzylidene hydrazine
2a Methyl 11.4 Benzylidene hydrazine
EMAC2056 4-Fluorobiphenyl N/A Dual HIV-1 RT inhibition
Antimicrobial and Antiviral Profiles
  • Antiviral Activity : The 4-methoxybenzylidene group in the target compound contributes to moderate HIV-1 RT inhibition, though less potent than 4-nitrophenyl analogs (e.g., EMAC2068) due to reduced electron-withdrawing effects .
  • Antimicrobial Activity : Compared to thiazoles with 3,4,5-trimethoxybenzylidene (e.g., compound 4a in ), the target compound shows weaker broad-spectrum antimicrobial activity. The trimethoxy group enhances lipophilicity and membrane interaction, critical for disrupting microbial cells .
  • Antitubercular Specificity : Replacement of a nitrobenzothiazole moiety with 4-phenyl-1,3-thiazole (as in the target compound) reduces cytotoxicity but also diminishes Gram-negative antibacterial activity, highlighting a trade-off in structural optimization .
Role of Selenium vs. Sulfur in Analogous Scaffolds

Selenazole analogs (e.g., 2-(2-nitrobenzylidene)hydrazinyl-4-phenyl-1,3-selenazole) exhibit distinct biochemical properties due to selenium’s larger atomic radius and polarizability. These compounds often show higher metalloproteinase inhibition but lower stability compared to sulfur-containing thiazoles like the target compound .

Table 2: Comparison of Thiazole vs. Selenazole Derivatives

Property Target Compound (Thiazole) Selenazole Analog (Compound 2 in )
Enzymatic Inhibition Moderate HIV-1 RT activity High metalloproteinase inhibition
Thermal Stability Stable up to 195–196°C Lower melting point (165–166°C)
Synthetic Yield 76% 66%
Antioxidant and Antiparasitic Activity
  • Antioxidant Potential: The target compound’s 4-methoxy group provides modest radical-scavenging activity, though less effective than hydroxylated analogs (e.g., HBHZ in ), where phenolic groups enhance electron donation .
  • Antiparasitic Activity: Pyridylmethylene-substituted thiazoles (e.g., LpQM-28 in ) show superior anti-Trypanosoma cruzi activity (IC₅₀: 1.86 µM) compared to the target compound, emphasizing the importance of heteroaromatic substituents for parasitic targeting .

Biological Activity

The compound 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the synthesis, characterization, and biological evaluations of this compound and its derivatives.

Synthesis and Characterization

The synthesis of thiazole derivatives typically involves the reaction of thiosemicarbazones with appropriate aldehydes. For the specific compound , the synthesis can be summarized as follows:

  • Starting Materials : The synthesis begins with 4-methoxybenzaldehyde and a hydrazine derivative.
  • Reaction Conditions : The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol.
  • Isolation : The product is purified by recrystallization, yielding a solid with a defined melting point.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the anticancer properties of thiazole derivatives, including the compound under consideration. The biological activity is often assessed using various cancer cell lines, notably MCF-7 (breast cancer) and HepG2 (liver cancer).

Table 1: Cytotoxic Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7X.XX ± Y.YY
Compound 4cMCF-72.57 ± 0.16
Staurosporine (Control)MCF-76.77 ± 0.41
Compound 5HepG228.0 ± 1.69

The IC50 values indicate the concentration required to inhibit cell growth by 50%. In comparative studies, derivatives with modifications on their phenyl rings exhibited varying degrees of cytotoxicity, with some showing significantly lower IC50 values than standard chemotherapeutics like Staurosporine.

The mechanism through which these compounds exert their anticancer effects often involves:

  • Induction of Apoptosis : Many thiazole derivatives trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : These compounds can halt the progression of the cell cycle at various checkpoints.
  • Inhibition of Key Enzymes : Some derivatives have been shown to inhibit enzymes involved in cancer cell proliferation, such as VEGFR-2 kinase.

In a study focused on compound 4c, it was found to inhibit VEGFR-2 with an IC50 value of 0.15 µM, suggesting its potential role in targeting angiogenesis in tumors .

Case Studies

Several case studies have demonstrated the efficacy of thiazole derivatives in preclinical settings:

  • Study on MCF-7 Cells : Compound 4c was tested against MCF-7 cells and showed significant inhibition of cell growth compared to controls.
    • Results : The study reported an IC50 value of 2.57 µM for compound 4c, indicating strong anticancer activity.
  • HepG2 Cell Line Evaluation : Similar evaluations on HepG2 cells revealed varying cytotoxic effects among different thiazole derivatives.
    • Results : The most active derivative showed an IC50 value of 7.26 µM against HepG2 cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole, and how are intermediates characterized?

  • Methodology : The compound is synthesized via condensation of 4-methoxybenzaldehyde derivatives with thiosemicarbazides, followed by cyclization with phenacyl bromides. Key steps include refluxing in methanol with glacial acetic acid as a catalyst (2–4 hours) . Characterization employs FT-IR (to confirm hydrazone C=N and thiazole C-S stretches), 1H^1 \text{H} NMR (to verify E/Z isomerism via hydrazone proton signals), and HR-MS for molecular ion validation .

Q. How can spectroscopic techniques distinguish geometric isomers (E/Z) in hydrazone-containing thiazoles?

  • Methodology : 1H^1 \text{H} NMR is critical for identifying E isomers, where the hydrazone NH proton appears as a singlet (~δ 11–12 ppm) due to restricted rotation. In contrast, Z isomers exhibit splitting. IR spectroscopy further supports this via shifts in C=N stretching frequencies (1600–1650 cm1^{-1}) .

Q. What crystallographic methods are used to resolve the structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard. For example, asymmetric units may contain two independent molecules with distinct dihedral angles between aromatic rings. Hydrogen bonding (N–H⋯N) and weak interactions (C–H⋯S/Cl) stabilize the crystal lattice . Data collection at low temperatures (100 K) and absorption corrections (multi-scan) enhance accuracy .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against viral proteases?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO) to assess reactivity. Molecular docking (AutoDock/Vina) into DENV NS2B-NS3 protease (PDB: 2FOM) evaluates binding affinity. Key interactions include hydrogen bonding with catalytic triad residues (His51, Asp75, Ser135) and hydrophobic contacts with the substrate pocket .

Q. What strategies address low solubility in pharmacological assays?

  • Methodology : Solubility is enhanced via co-solvents (DMSO ≤1% v/v) or formulation as pro-drugs (e.g., ester derivatives). Micellar encapsulation (using PEG-based surfactants) or cyclodextrin complexes can also improve bioavailability. Validate solubility using HPLC-UV with gradient elution .

Q. How does substituent variation on the phenyl ring impact biological activity?

  • Methodology : Structure-Activity Relationship (SAR) studies involve synthesizing analogs with electron-withdrawing (e.g., -NO2_2, -CF3_3) or donating (-OCH3_3) groups. Assess changes in IC50_{50} against DENV NS2B-NS3 or HIV RT polymerase. For example, 4-methoxyphenyl enhances dual inhibitory activity by stabilizing π-π stacking in hydrophobic pockets .

Q. What experimental approaches validate the compound’s mechanism as a MAO inhibitor?

  • Methodology : In vitro MAO-A/B inhibition assays use kynuramine as a substrate, measuring fluorescent 4-hydroxyquinoline formation. Pre-incubate compounds with mitochondrial fractions (rat liver), and compare inhibition to clorgyline (MAO-A) and selegiline (MAO-B). Confirm reversibility via dialysis assays .

Q. How are crystallographic disorders or twinning handled during refinement?

  • Methodology : In SHELXL, apply TWIN/BASF commands for twinned data. For disorders, split atomic positions with free variables and restrain ADP similarities. Validate using Rint_\text{int} < 5% and CC > 90% in PLATON .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.